1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole
Overview
Description
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a variety of biological activities .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been found to play a significant role in pharmaceuticals .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the trifluoromethyl group in similar compounds plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By altering the activity of key proteins in this pathway, this compound can impact cell proliferation and survival. Furthermore, this compound may influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound may undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can have different biological activities . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active or passive transport mechanisms and may accumulate in specific cellular compartments or tissues . The distribution of this compound can influence its localization and activity within the cell, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-(trifluoromethyl)benzaldehyde and pyrrole.
Reaction Conditions: The key reaction involves the condensation of the aldehyde with pyrrole in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole has several scientific research applications:
Comparison with Similar Compounds
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole can be compared with other similar compounds:
Properties
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c1-9-10(12(13,14)15)5-4-6-11(9)16-7-2-3-8-16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTOWBPAIZYJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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